molecular formula C20H27N3O3 B1436521 5-(4-Methoxyphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione CAS No. 351163-56-9

5-(4-Methoxyphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione

Cat. No.: B1436521
CAS No.: 351163-56-9
M. Wt: 357.4 g/mol
InChI Key: QNDGQLIBDKKHJR-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione is a useful research compound. Its molecular formula is C20H27N3O3 and its molecular weight is 357.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Therapeutic Applications of Piperazine Derivatives

Piperazine and its derivatives have been extensively studied for their versatile medicinal properties. For instance, piperazine structures are central to the design of drugs targeting a wide range of pharmacological activities. Notably, derivatives containing the piperazine moiety have demonstrated potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains, underscoring their potential in anti-mycobacterial therapies (Girase et al., 2020). This suggests that compounds like the one mentioned could be explored for similar antimicrobial applications, given the structural importance of piperazine in medicinal chemistry.

2. Role in Modulating Dopamine D2 Receptors

Arylcycloalkylamines, including phenyl piperidines and piperazines, are highlighted for their pharmacophoric groups in antipsychotic agents, indicating their significance in modulating D2-like receptors (Sikazwe et al., 2009). This points towards the potential use of compounds with piperazine elements in the development of novel therapies for psychiatric disorders by targeting dopamine receptors, a crucial pathway in the pathology of schizophrenia and other mental health conditions.

3. Antineoplastic Potential

The antineoplastic potential of piperidine derivatives, particularly those featuring specific structural modifications such as bis-benzylidene piperidones, has been documented. These compounds have shown remarkable cytotoxic properties against cancer cells, often exceeding the potency of contemporary anticancer drugs, and have indicated mechanisms of action including apoptosis induction and caspase activation (Hossain et al., 2020). Although the specified compound does not directly match those studied, the structural relevance of the piperazine and cyclohexane dione moieties could suggest potential antineoplastic activities worth investigating.

Properties

IUPAC Name

3-hydroxy-5-(4-methoxyphenyl)-2-(2-piperazin-1-ylethyliminomethyl)cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3/c1-26-17-4-2-15(3-5-17)16-12-19(24)18(20(25)13-16)14-22-8-11-23-9-6-21-7-10-23/h2-5,14,16,21,24H,6-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDGQLIBDKKHJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=C(C(=O)C2)C=NCCN3CCNCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-Methoxyphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione
Reactant of Route 2
5-(4-Methoxyphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione
Reactant of Route 3
5-(4-Methoxyphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione
Reactant of Route 4
Reactant of Route 4
5-(4-Methoxyphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione
Reactant of Route 5
5-(4-Methoxyphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione
Reactant of Route 6
5-(4-Methoxyphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione

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